

Review of (+)-Isoalantolactone pharmacological effects

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Compound of Interest

Compound Name: (+)-Isoalantolactone

Cat. No.: B10774787

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An In-depth Technical Guide to the Pharmacological Effects of **(+)-Isoalantolactone**

Introduction

(+)-Isoalantolactone (IAL) is a naturally occurring sesquiterpene lactone, a class of compounds characterized by a 15-carbon skeleton.[1] It is primarily extracted from the roots and leaves of various plants belonging to the Asteraceae family, most notably *Inula helenium* (elecampane), *Inula japonica*, and *Inula racemosa*. [2][3] These plants have a long history of use in traditional medicine, and modern research has identified IAL as one of their key bioactive constituents.[1] Over the past two decades, extensive investigation has revealed that IAL possesses a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[4] Its mechanisms of action often involve the modulation of critical cellular signaling pathways.

This technical guide provides a comprehensive review of the core pharmacological effects of **(+)-isoalantolactone**, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex signaling pathways it modulates. The content is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

IAL has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines, including those of the pancreas, prostate, colon, lung, breast, and head and neck squamous cell carcinoma (HNSCC). Its anticancer mechanisms are multifaceted,

primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Mechanisms of Action

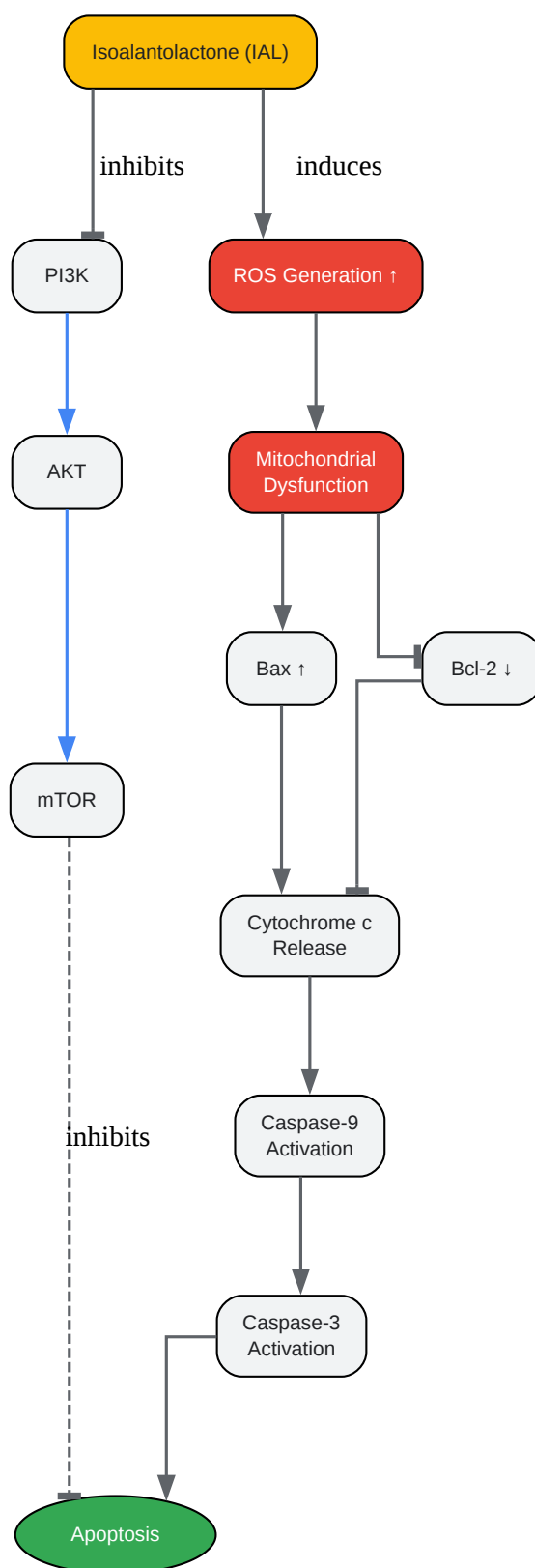
The anticancer effects of IAL are largely attributed to its ability to induce oxidative stress and interfere with multiple signaling cascades:

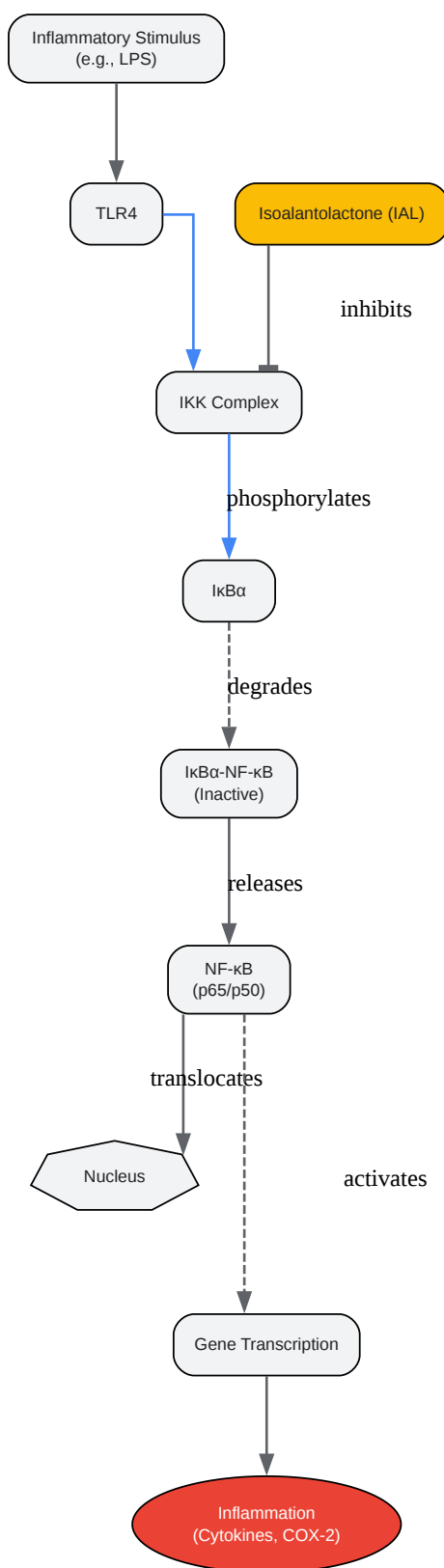
- **Induction of Apoptosis via ROS:** IAL treatment leads to an overproduction of reactive oxygen species (ROS) in cancer cells. This elevation in ROS disrupts the mitochondrial membrane potential, triggering the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death. In osteosarcoma cells, the apoptosis-inducing effect of IAL was significantly reduced by the ROS inhibitor N-acetylcysteine (NAC), confirming the central role of oxidative stress.
- **Inhibition of PI3K/AKT/mTOR Signaling:** The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers. IAL has been shown to inhibit this pathway, leading to decreased cell survival and the induction of autophagy in melanoma and colorectal cancer cells.
- **Inhibition of STAT3 Signaling:** Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer cell proliferation and survival. IAL has been found to inhibit the phosphorylation of STAT3, thereby blocking its activation in prostate cancer, breast cancer, and melanoma.
- **Cell Cycle Arrest:** IAL can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In HNSCC cells, IAL caused G1 phase arrest, which was associated with the upregulation of p53 and p21 and the downregulation of cyclin D. In osteosarcoma cells, it triggered arrest at the S and G2/M phases, accompanied by a reduction in cyclin B1 expression.

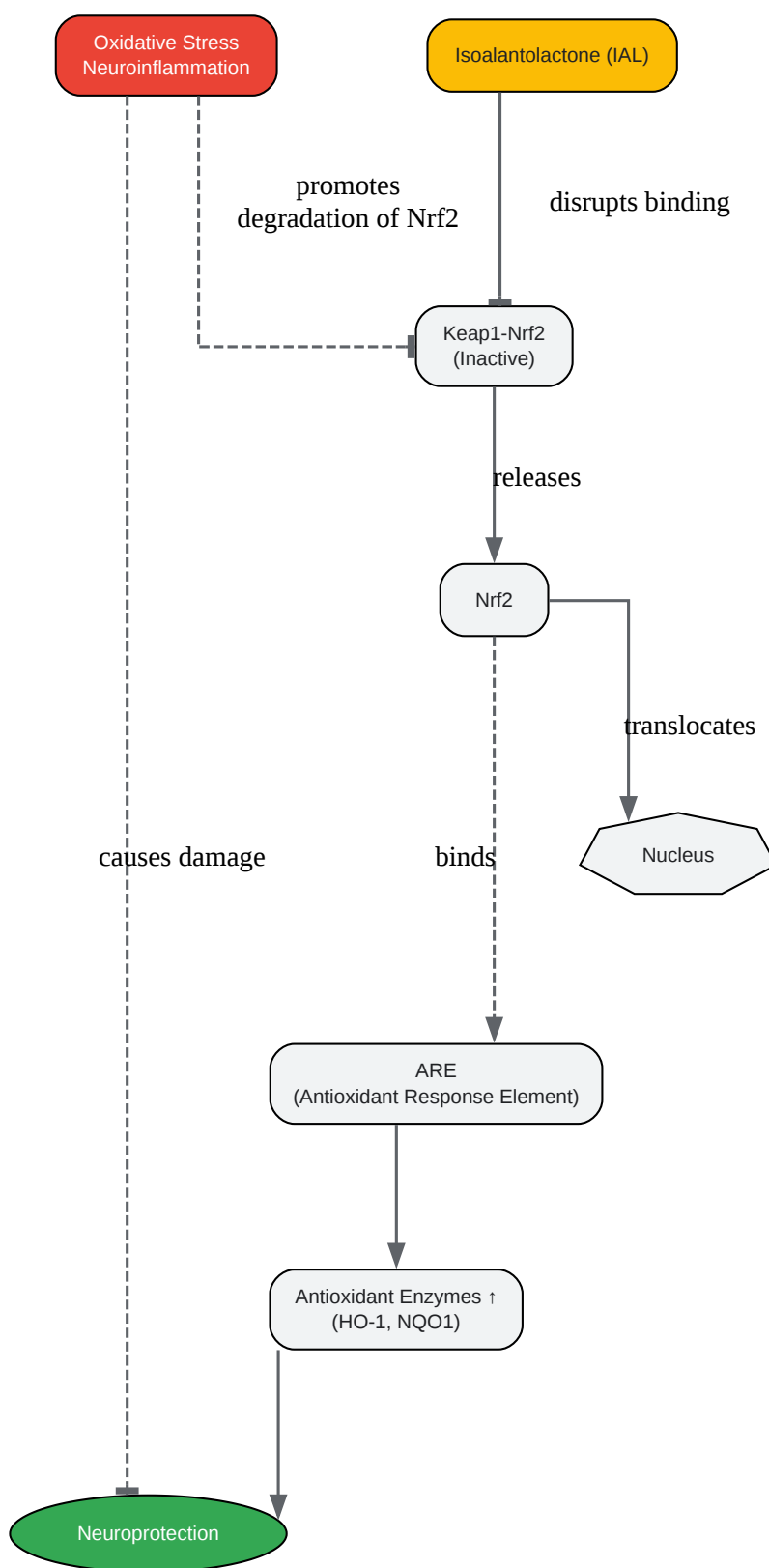
Quantitative Data: Anticancer Effects

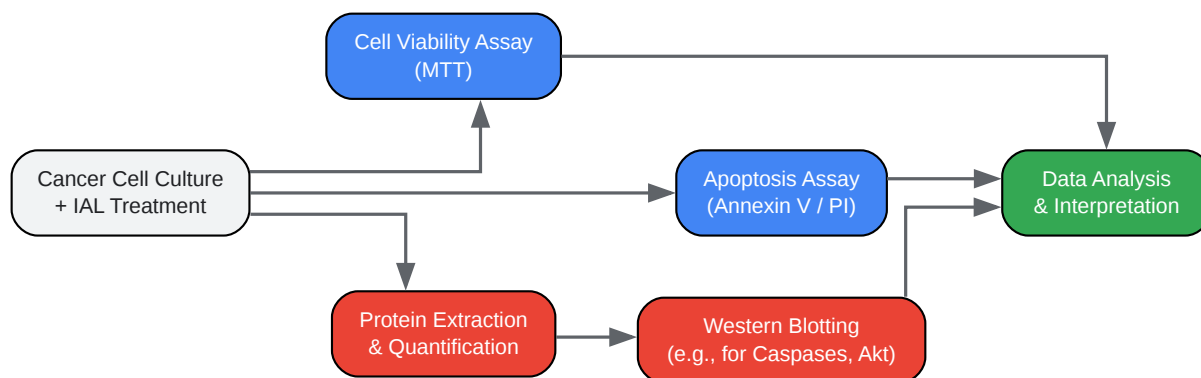
Cancer Type	Cell Line	Effect	Concentration / IC50	Citation
Breast Cancer	MCF-7/DR	Reversal of Doxorubicin Resistance	3-fold at 1 µg/mL	
Head and Neck (HNSCC)	UM-SCC-10A	Induction of Apoptosis	25 µM and 50 µM	
Pancreatic Cancer	PANC-1	Reduction of Mitochondrial Potential	Not specified	
Ovarian Cancer (Cisplatin-Resistant)	A2780cisR, SNU-8cisR	Sensitization to Cisplatin	10 µM	

Signaling Pathway: IAL-Induced Apoptosis









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